Bromozinc(1+);butane

Catalog No.
S1497381
CAS No.
171860-66-5
M.F
C4H9BrZn
M. Wt
202.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromozinc(1+);butane

CAS Number

171860-66-5

Product Name

Bromozinc(1+);butane

IUPAC Name

bromozinc(1+);butane

Molecular Formula

C4H9BrZn

Molecular Weight

202.4 g/mol

InChI

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

DATGUFISTUEOBS-UHFFFAOYSA-M

SMILES

CC[CH-]C.[Zn+]Br

Canonical SMILES

CC[CH-]C.[Zn+]Br

Synthesis of Organic Compounds:

sec-Butylzinc bromide solution finds application in organic synthesis as a nucleophilic reagent. Its reactivity stems from the presence of a zinc-carbon bond, which readily undergoes cleavage to form a new carbon-carbon bond. This characteristic makes it valuable in various coupling reactions, such as Negishi coupling and Kumada-Corriu coupling. These reactions allow for the formation of complex organic molecules by coupling various building blocks. For instance, sec-butylzinc bromide can be used to introduce a sec-butyl group onto an organic molecule, enabling the creation of diverse structures with tailored properties.

Organometallic Chemistry:

sec-Butylzinc bromide serves as a precursor for the synthesis of other organozinc compounds, which are essential reagents in organometallic chemistry. These compounds exhibit unique reactivity due to the presence of a metal-carbon bond. Through various synthetic manipulations, sec-butylzinc bromide can be transformed into diverse organozinc reagents, enabling the exploration of their properties and applications in various areas of research, such as catalysis and materials science [].

Investigation of Zinc-based Materials:

sec-Butylzinc bromide solution can be employed in the study of zinc-based materials. By controlling reaction conditions and introducing different functional groups, researchers can tailor the properties of these materials for specific applications. For instance, it can be used to prepare zinc oxide nanoparticles with controlled size and morphology, which are of interest for their potential applications in photovoltaics, electronics, and catalysis [].

Bromozinc(1+);butane, with the molecular formula C4H9BrZnC_4H_9BrZn, is an organozinc compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically encountered in a solution form, often in tetrahydrofuran (THF), which enhances its reactivity and versatility in various

sec-Butylzinc bromide is a flammable liquid (flash point: -17 °C) []. It is also classified as an acute toxin (harmful if swallowed) []. Additionally, it can cause severe eye irritation and respiratory tract irritation [].

  • Substitution Reactions: It can undergo nucleophilic substitution reactions where the butyl group is transferred to an electrophile.
  • Coupling Reactions: Notably, it participates in cross-coupling reactions such as the Negishi coupling, which is crucial for forming carbon-carbon bonds .
  • Halogenation: The compound can react with halogens to form various halogen derivatives, showcasing its reactivity with electrophiles .

Major Reaction Types

Reaction TypeDescription
Nucleophilic SubstitutionTransfer of butyl group to electrophiles.
Cross-CouplingFormation of carbon-carbon bonds via Negishi coupling.
HalogenationReaction with halogens to produce halogen derivatives.

Bromozinc(1+);butane can be synthesized through several methods:

  • Reaction of Butyl Bromide with Zinc: This is the most common method, where butyl bromide reacts with zinc in THF under an inert atmosphere to prevent oxidation:
    C4H9Br+ZnC4H9ZnBrC_4H_9Br+Zn\rightarrow C_4H_9ZnBr
  • Industrial Production: On a larger scale, similar synthetic routes are employed, requiring precise control of reaction conditions such as temperature and pressure to optimize yield and product quality .

Bromozinc(1+);butane has diverse applications across various fields:

  • Organic Synthesis: It is extensively used as a reagent for synthesizing complex organic molecules.
  • Medicinal Chemistry: Employed in creating pharmaceutical intermediates and active pharmaceutical ingredients.
  • Material Science: Utilized in the preparation of polymers and advanced materials due to its ability to form carbon-carbon bonds .

Interaction studies involving bromozinc(1+);butane focus on its reactivity with various electrophiles and other nucleophiles. The formation of organozinc intermediates allows for further transformations that can lead to complex molecular architectures. Understanding these interactions is crucial for optimizing reaction conditions and yields in synthetic applications.

Bromozinc(1+);butane shares similarities with other organohalides and organozinc compounds. Here are some comparable compounds:

  • Bromobutane (C4H9Br): A simple haloalkane that serves as a precursor for bromozinc(1+);butane.
  • Zinc Bromide (ZnBr2): An inorganic compound that provides a source of zinc but lacks the alkyl group.
  • Dimethylzinc (C2H6Zn): Another organozinc compound used for similar coupling reactions but with different reactivity profiles.

Comparison Table

CompoundMolecular FormulaKey Features
Bromozinc(1+);butaneC4H9BrZnUsed in carbon-carbon bond formation
BromobutaneC4H9BrPrecursor for bromozinc synthesis
Zinc BromideZnBr2Inorganic; provides zinc without alkyl group
DimethylzincC2H6ZnUsed for coupling but with different reactivity

Bromozinc(1+);butane's unique structure allows it to effectively participate in specific coupling reactions that may not be possible with other similar compounds, making it a valuable reagent in organic synthesis .

Dates

Modify: 2024-04-14

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